molecular formula C18H13N3O3S2 B2982547 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 886928-03-6

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2982547
CAS No.: 886928-03-6
M. Wt: 383.44
InChI Key: GGXKAEPRLYJRCK-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known to exhibit a wide spectrum of potent pharmacological activities, with a prominent role as an anticancer agent . The 5,6-dimethyl substitution on the benzothiazole ring is a key structural feature that can enhance biological activity and selectivity, as demonstrated in various studied benzothiazole derivatives . The molecule's potential mechanism of action is dual-faceted. The benzothiazole moiety is recognized for its ability to inhibit tumor-associated enzymes, such as carbonic anhydrase (CA), which is a validated target for combating hypoxic tumors . Concurrently, the 5-nitro-1-benzothiophene carboxamide portion of the molecule suggests a potential role as a prodrug. Structurally similar nitrothiophene carboxamides have been documented to require enzymatic activation by specific bacterial nitroreductases (e.g., NfsA and NfsB) within the cell to exert their potent antibacterial effects . This prodrug mechanism, while established in anti-bacterial contexts, presents a compelling area of investigation for its applicability in targeting cancer cells. Researchers can leverage this compound as a versatile chemical tool to explore novel apoptotic pathways and for the development of targeted therapies against a range of cancer cell lines, including mammary, ovarian, colon, and renal cancers . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-9-5-13-15(6-10(9)2)26-18(19-13)20-17(22)16-8-11-7-12(21(23)24)3-4-14(11)25-16/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKAEPRLYJRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

Molecular Formula: C18H13N3O3S2
Molecular Weight: 383.44 g/mol
IUPAC Name: this compound

The compound features a benzothiazole moiety, a nitro group, and a carboxamide functional group, which contribute to its unique chemical and biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential enzymes or cellular processes critical for bacterial survival .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation. The presence of the nitro group is thought to enhance its efficacy against tumor cells by promoting reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. It binds to the active sites of target enzymes, preventing substrate binding and catalysis. This property is particularly relevant in drug development for conditions requiring enzyme modulation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributable to specific substituents:

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamideLacks dimethyl substituentsReduced activity
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-benzamideLacks nitro groupLower antimicrobial potential
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylbenzamideContains methyl instead of nitroAltered reactivity

This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to related compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study reported that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Evaluation : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through ROS-mediated pathways. The findings suggest potential for development as a chemotherapeutic agent .
  • Enzyme Inhibition Assay : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates that could be beneficial in treating diseases associated with enzyme dysregulation .

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has gained attention for its diverse biological activities. It features a benzothiazole moiety, a nitro group, and a carboxamide functional group, which contribute to its unique chemical and biological properties.

Scientific Research Applications

This compound is a useful research compound suitable for many research applications.

  • Antimicrobial Activity: This compound has demonstrated promising antimicrobial properties and exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential enzymes or cellular processes critical for bacterial survival. Some compounds exhibit antibacterial activity against Staphylococcus auerus, Escherichia coli, Bacillus subtilis, Pseudomonas .
  • Anticancer Properties: Research has highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation. The presence of the nitro group is thought to enhance its efficacy against tumor cells by promoting reactive oxygen species (ROS) generation.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes. It binds to the active sites of target enzymes, preventing substrate binding and catalysis. This property is particularly relevant in drug development for conditions requiring enzyme modulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study: A study reported that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Evaluation: In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through ROS-mediated pathways, suggesting potential for development as a chemotherapeutic agent.
  • Enzyme Inhibition Assay: The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways, with results indicating significant inhibition rates that could be beneficial in treating diseases associated with enzyme dysregulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its benzothiophene-carboxamide backbone and benzothiazole substituent. Comparisons with analogs from the evidence include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Target Compound C₁₈H₁₄N₄O₃S₂* ~422.46* Nitro, carboxamide, benzothiazolyl 5-nitro, 5,6-dimethyl benzothiazol-2-yl
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate C₁₀H₉NO₂S 223.25 Amino, methyl ester 5-amino, methyl ester
N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide C₁₄H₁₄N₄O₅S* ~374.35* Nitro, hydroxy, carbohydrazide 5-nitro, 3-hydroxy, ethylamino thiazolyl

Key Observations :

  • Benzothiophene vs. Benzofuran : The target compound’s benzothiophene core (sulfur-containing) may confer greater metabolic stability compared to the oxygen-containing benzofuran analog in .
  • Functional Groups : The carboxamide in the target compound enables hydrogen bonding, unlike the methyl ester in ’s compound, which may limit polar interactions .

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